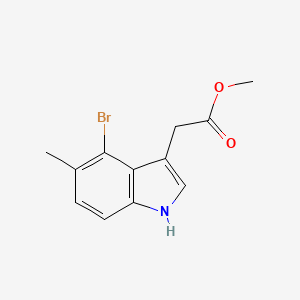
(2,2-Difluoro-1-methylcyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluoro-1-methylcyclobutyl)methanol is a chemical compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a methyl group, along with a hydroxymethyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-methylcyclobutyl)methanol typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutanone is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluoro-1-methylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2,2-Difluoro-1-methylcyclobutyl)ketone .
Wissenschaftliche Forschungsanwendungen
(2,2-Difluoro-1-methylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which (2,2-Difluoro-1-methylcyclobutyl)methanol exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the compound, affecting its reactivity and interactions with enzymes and receptors. These interactions can modulate various molecular pathways, making the compound useful in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Difluorocyclobutanol): Similar structure but lacks the methyl group.
(2,2-Difluoro-1-methylcyclobutanone): Contains a carbonyl group instead of a hydroxyl group.
(2,2-Difluoro-1-methylcyclobutane): Lacks the hydroxymethyl group.
Uniqueness
(2,2-Difluoro-1-methylcyclobutyl)methanol is unique due to the combination of its fluorinated cyclobutane ring and the presence of both a methyl and hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C6H10F2O |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
(2,2-difluoro-1-methylcyclobutyl)methanol |
InChI |
InChI=1S/C6H10F2O/c1-5(4-9)2-3-6(5,7)8/h9H,2-4H2,1H3 |
InChI-Schlüssel |
RCOIQZQKXBPUGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


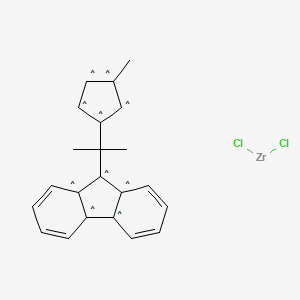
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)



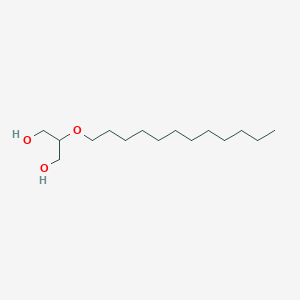

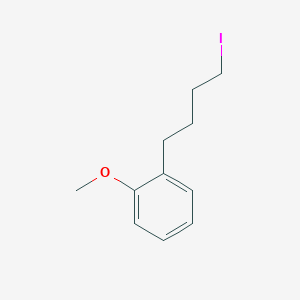
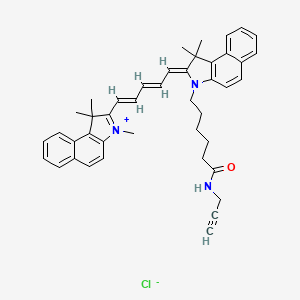
![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)
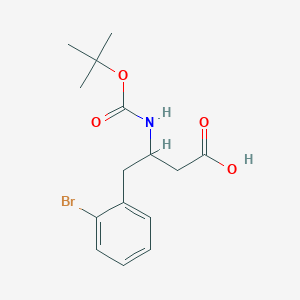
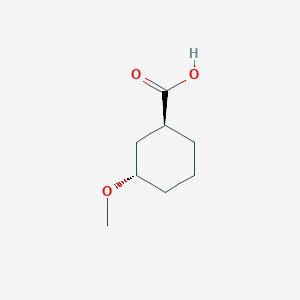
![Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
